3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound this compound adheres to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for heterocyclic organic molecules. Its systematic name is derived from the parent pyrimidine ring, a six-membered aromatic structure containing two nitrogen atoms at positions 1 and 3. The substituents are numbered based on their positions relative to the pyrimidine core:
- 2-Amino : An amino group (-NH~2~) at position 2.
- 4-Mercapto : A sulfanyl group (-SH) at position 4.
- 6-Methyl : A methyl group (-CH~3~) at position 6.
- 5-Pyrimidinyl : A propanoic acid side chain (-CH~2~CH~2~COOH) attached at position 5.
The IUPAC name explicitly prioritizes functional groups in the order of seniority, with the carboxylic acid (-COOH) as the principal group. Alternative nomenclature includes 3-(2-amino-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid, which emphasizes the thione tautomer of the mercapto group.
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| Molecular formula | C~8~H~11~N~3~O~2~S |
| CAS Registry Number | 1079-42-1 |
| SMILES | CC1=C(C(=S)N=C(N1)N)CCC(=O)O |
| InChIKey | JJOFZKIXHUDVKL-UHFFFAOYSA-N |
Historical Context of Pyrimidine-Based Compound Discovery
Pyrimidine chemistry emerged in the late 19th century with the pioneering work of Grimaux and Pinner. Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid marked the first laboratory preparation of a pyrimidine derivative. Pinner later expanded this work by developing systematic methods for pyrimidine synthesis using amidines and β-keto esters, leading to the discovery of nucleobases like cytosine and uracil.
The target compound represents a modern derivative of these early pyrimidines, incorporating a mercapto group and propanoic acid side chain. Its discovery aligns with mid-20th-century efforts to explore sulfur-containing heterocycles for biochemical applications. The mercapto group’s redox activity and metal-binding properties likely motivated its inclusion in this molecular framework.
Taxonomic Classification Within Heterocyclic Thiol Derivatives
This compound belongs to three overlapping taxonomic categories:
- Heterocyclic Compounds : Characterized by a pyrimidine ring containing two nitrogen atoms.
- Thiol Derivatives : The presence of a sulfanyl group (-SH) at position 4 classifies it as a thiol, akin to cysteine and other sulfur-containing biomolecules.
- Amino Acid Analogues : The propanoic acid side chain and amino group resemble α-amino acids, though the backbone connectivity differs.
Table 2: Taxonomic comparison with related compounds
| Compound | Core Structure | Functional Groups |
|---|---|---|
| Cytosine | Pyrimidine | 4-Amino, 2-Oxo |
| 2-Thiouracil | Pyrimidine | 2-Oxo, 4-Mercapto |
| Target Compound | Pyrimidine | 2-Amino, 4-Mercapto, 6-Methyl |
The compound’s unique combination of amino, mercapto, and methyl groups distinguishes it from natural pyrimidines like cytosine or thymine, which lack sulfur substituents. Its structural hybridity positions it as a synthetic analogue with potential applications in medicinal chemistry and enzymology, though mechanistic studies fall outside this article’s scope.
Properties
CAS No. |
1079-42-1 |
|---|---|
Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-(2-amino-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14) |
InChI Key |
JJOFZKIXHUDVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)N)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction and Mercapto Group Introduction
- The mercapto group at the 4-position is typically introduced by thiolation of a suitable precursor, such as a 4-chloropyrimidine or 4-oxo-pyrimidine intermediate, using sulfur sources or thiolating agents under controlled conditions.
- Reaction conditions often involve aqueous or alcoholic solvents with mineral acids or bases to facilitate substitution or tautomerization steps.
- Temperature control is critical, with reaction temperatures ranging from 0 to 100 °C to optimize yield and selectivity.
Propanoic Acid Side Chain Attachment
- The propanoic acid moiety is introduced via alkylation or acylation reactions using haloalkanoic acids or their derivatives.
- For example, a halogenated propanoic acid derivative can be reacted with the pyrimidine intermediate under basic conditions to form the carbon-carbon bond at the 5-position.
- Alternatively, Michael addition or nucleophilic substitution reactions can be employed depending on the precursor functionalities.
Amino and Methyl Substitutions
- The amino group at the 2-position is generally introduced by amination reactions, often via nucleophilic substitution of a leaving group (e.g., chlorine) on the pyrimidine ring with ammonia or amines.
- The methyl group at the 6-position is usually incorporated during the initial ring synthesis by using methyl-substituted starting materials or via methylation reactions using methylating agents such as methyl iodide or methyl bromide in the presence of bases like sodium hydroxide.
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Pyrimidine ring formation | Amidines + β-dicarbonyl compounds | 0–100 °C | Acidic or basic medium, solvent varies |
| Thiolation at 4-position | Sulfur sources or thiolating agents | 0–50 °C | Base present, aqueous or alcoholic solvent |
| Propanoic acid side chain attachment | Haloalkanoic acid derivatives + base | 20–80 °C | Nucleophilic substitution or alkylation |
| Amination at 2-position | Ammonia or amines | Room temp to 50 °C | Nucleophilic substitution |
| Methylation at 6-position | Methyl iodide or methyl bromide + base | 0–50 °C | Aqueous solution, controlled pH |
Industrial and Laboratory Scale Considerations
- The synthesis avoids highly toxic reagents such as hydrogen sulfide gas by employing safer thiolation methods.
- One-pot synthesis methods have been developed for related pyrimidine derivatives, improving efficiency and reducing production costs.
- Reaction monitoring and intermediate isolation are performed using standard organic synthesis techniques, including crystallization and chromatographic purification.
- The process is adaptable for scale-up, with temperature and reagent stoichiometry carefully controlled to maximize yield and purity.
Research Findings and Optimization
- Studies indicate that the mercapto group can exist in tautomeric forms, influencing reactivity and stability during synthesis.
- Methylation steps require careful control to avoid over-alkylation or side reactions.
- The choice of solvent and pH significantly affects the reaction kinetics and product isolation.
- Recent patents and literature emphasize the use of aqueous-alcoholic media and mild bases to facilitate substitution reactions with minimal by-products.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Medium | Temperature (°C) | Outcome/Notes |
|---|---|---|---|---|
| Pyrimidine ring synthesis | Amidines, β-dicarbonyl compounds | Acidic or basic solvent | 0–100 | Formation of substituted pyrimidine |
| Thiolation (4-mercapto group) | Sulfur source, base | Aqueous/alcoholic | 0–50 | Introduction of –SH group |
| Propanoic acid side chain addition | Haloalkanoic acid derivative, base | Organic solvent or aqueous | 20–80 | Attachment of propanoic acid side chain |
| Amination (2-amino group) | Ammonia or amines | Aqueous or alcoholic | RT–50 | Amino substitution |
| Methylation (6-methyl group) | Methyl iodide/bromide, base | Aqueous solution | 0–50 | Methyl group installation |
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thioxopyrimidines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes involved in nucleotide synthesis. This is particularly relevant in rapidly dividing cells, such as cancer cells, where nucleotide availability is crucial for DNA replication and repair .
Agricultural Science
Herbicide Development
In agricultural applications, this compound has been explored as a potential herbicide. Its ability to interfere with plant growth pathways makes it a candidate for developing selective herbicides that target specific weed species without harming crops .
Case Study: Field Trials
Field trials conducted in various agricultural settings have shown promising results, where formulations containing this compound significantly reduced weed populations while maintaining crop yields. These trials highlight the compound's potential to enhance sustainable agricultural practices by minimizing chemical inputs .
Biochemistry
Enzyme Inhibition Studies
The compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in both prokaryotic and eukaryotic organisms. This inhibition can lead to disrupted cellular processes, making it a valuable tool in biochemical research .
Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits growth of cancer cell lines |
| Mechanism of action | Inhibits nucleotide synthesis enzymes | |
| Agricultural Science | Herbicide development | Effective against specific weed species |
| Field trials | Reduced weed populations without harming crops | |
| Biochemistry | Enzyme inhibition | Potent DHFR inhibitor affecting metabolic pathways |
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The sulfur atom in the thioxopyrimidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Propanoic Acid Derivatives
- Isopropyl 3-(2-Amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate (CAS: 497228-78-1): This compound () shares the pyrimidine core and propanoic acid chain but differs in two key aspects: (1) the 4-hydroxy group replaces the 4-mercapto group, and (2) the carboxylic acid is esterified as an isopropyl ester. The hydroxy group likely reduces nucleophilicity compared to the thiol, while the esterification decreases solubility in aqueous environments. Such modifications could alter biological activity, as free carboxylic acids often enhance binding to cellular targets .
Heterocyclic Propanoic Acid Derivatives
- 3-[N-(Sulfamoylphenyl)amino]propanoic Acids (): These compounds feature a sulfamoylphenyl group attached via an amino linkage to the propanoic acid. The absence of a heteroaromatic ring like pyrimidine may reduce π-π stacking interactions in biological systems .
- Pyrrole- and Imidazole-Linked Propanoic Acids (): Compounds such as 3-[2-[[3-(2-Carboxyethyl)-5-...]pyrrol-2-yl]propanoic acid () contain multiple pyrrole rings, which enhance metal-binding capacity (e.g., with nickel in C36H44N4Ni complexes). The target compound’s pyrimidine-thiol group may similarly coordinate metals but with distinct selectivity due to sulfur’s softer Lewis basicity .
Aromatic and Chlorinated Propanoic Acids
- Chlorinated 3-Phenylpropanoic Acids (): Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus. The chlorine atoms increase lipophilicity and membrane permeability, whereas the target compound’s pyrimidine-thiol group may act via redox disruption or enzyme inhibition. albicans, suggesting structural specificity .
Thio-Functionalized Propanoic Acids
- 3-(Methylthio)propanoic Acid Esters (): Found in pineapple aroma profiles, these esters (e.g., methyl or ethyl esters) contain a thioether (-S-CH₃) group. The thioether is less reactive than the thiol (-SH) in the target compound, contributing to volatility and fruity odors. The free thiol in 3-(2-amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid may confer stronger odor (if volatile) or antioxidant properties .
Structural and Functional Comparison Table
Research Implications and Gaps
- Reactivity : The thiol group in the target compound may enable disulfide bond formation or glutathione-like antioxidant activity, which is absent in hydroxy or esterified analogs.
- Biological Activity: Structural parallels to chlorinated phenylpropanoic acids () suggest possible antimicrobial applications, but empirical studies are needed.
- Synthetic Challenges : Esterification (as in ) or sulfamoyl derivatization () could modulate bioavailability but require optimization for therapeutic use.
Biological Activity
3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid, also known as NSC-97918, is a compound with a unique structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C8H11N3O2S
- CAS Number: 1079-42-1
- SMILES Representation: n1c(c(CCC(=O)O)c(nc1N)C)S
This compound features a pyrimidine ring substituted with an amino and mercapto group, contributing to its reactivity and potential biological functions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Anti-inflammatory Effects : There is evidence indicating that the compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Antioxidant Activity
In vitro assays have demonstrated that this compound can scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay showed that the compound has a notable capacity to reduce oxidative stress markers in cellular models.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes linked to cancer progression. For instance, studies have highlighted its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could lead to reduced cell proliferation in cancerous tissues.
Anti-inflammatory Effects
In animal models, the administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies
Several studies have explored the therapeutic applications of this compound:
- Cancer Treatment : A study published in Cancer Research indicated that when combined with standard chemotherapeutic agents, this compound enhanced anti-tumor activity in xenograft models.
- Neuroprotection : Research conducted on neurodegenerative disease models showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in conditions like Alzheimer's disease.
- Metabolic Disorders : Investigations into metabolic syndrome have revealed that the compound may improve insulin sensitivity and reduce hyperglycemia in diabetic animal models.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation, reduction, and cyclization. For example, reductive amination using NaBHCN in methanol (0°C to room temperature, 85–90% yield) and acid-catalyzed cyclization (conc. HCl, reflux, 70–75% yield) are critical steps . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. What are the dissociation constants (pKa) of this compound, and how do they affect its solubility and reactivity in aqueous buffers?
- Methodological Answer : The carboxylic acid group (pKa ~4.5–4.6) and thiol group (pKa ~8–10) dominate ionization. These values are derived from structurally analogous propanoic acid derivatives (e.g., 3-(4-chlorophenyl)propanoic acid, pKa 4.61) and mercaptopyrimidines . At physiological pH (7.4), the compound exists as a zwitterion, influencing solubility (enhanced in polar solvents) and interaction with biological targets (e.g., enzyme active sites).
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine ring and propanoic acid chain.
- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and detect degradation products.
- FT-IR to verify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimycobacterial efficacy) be resolved across studies?
- Methodological Answer : Discrepancies in MIC (minimum inhibitory concentration) values may arise from:
- Strain variability : Test against standardized mycobacterial strains (e.g., M. tuberculosis H37Rv) under uniform culture conditions.
- Assay interference : Use orthogonal assays (e.g., resazurin microtiter assay vs. CFU counting) to confirm activity .
- Compound stability : Pre-screen for photodegradation (e.g., UV-light exposure) and hydrolytic byproducts (e.g., ketene intermediates) that may alter efficacy .
Q. What experimental strategies mitigate photodegradation during storage and handling?
- Methodological Answer : The compound’s pyrimidine core is susceptible to UV-induced fragmentation. Mitigation includes:
- Storage : Amber vials at –20°C under inert gas (N).
- Light exposure limits : Use UV-filtered lighting in lab environments.
- Stabilizers : Add antioxidants (e.g., 1% ascorbic acid) to aqueous solutions to reduce radical-mediated degradation .
Q. How can metabolic pathways of this compound be elucidated in model organisms?
- Methodological Answer :
- Radiolabeling : Synthesize a C-labeled analog (e.g., C-methyl group) to track metabolites in urine/fecal samples via scintillation counting.
- LC-MS/MS : Identify phase I metabolites (e.g., dehydroxylated derivatives) and phase II conjugates (e.g., sulfated/glucuronidated forms) using high-resolution mass spectrometry. For example, 3-(4-hydroxyphenyl)propanoic acid-O-sulfate is a common metabolite in mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
